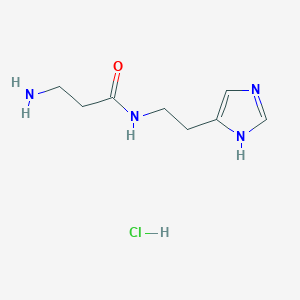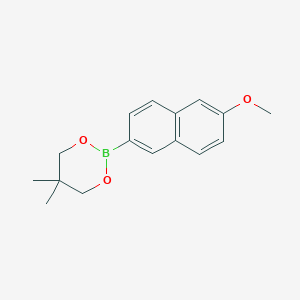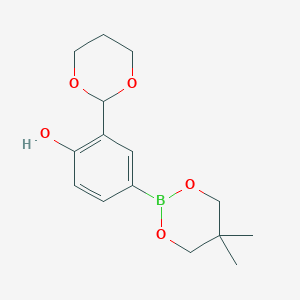
Carcinine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a naturally occurring compound found in various mammalian tissues, including the brain, muscle, intestine, and liver . Carcinine Hydrochloride is known for its antioxidant, anti-inflammatory, and anti-glycation properties, making it a valuable compound in both medical and cosmetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carcinine Hydrochloride can be synthesized through the decarboxylation of carnosine. The reaction involves the removal of a carboxyl group from carnosine, resulting in the formation of carcinine, which is then converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with dehydroascorbic acid. This method is efficient and yields a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Carcinine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Carcinine acts as an antioxidant by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.
Reduction: It can reduce non-enzymatic glycation of proteins, maintaining their native folding.
Substitution: Carcinine can form complexes with metal ions, such as copper and iron, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves ROS or lipid peroxides under physiological conditions.
Reduction: Often occurs in the presence of reducing agents like ascorbic acid.
Substitution: Metal ions like Cu²⁺ and Fe²⁺ are common reagents.
Major Products Formed:
Oxidation: Reduced ROS and lipid peroxides.
Reduction: Stabilized proteins with reduced glycation.
Substitution: Metal ion-carrier complexes.
Wissenschaftliche Forschungsanwendungen
Carcinine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a selective histamine H3 antagonist in receptor studies.
Biology: Investigated for its role in reducing oxidative stress and protecting photoreceptor cells.
Medicine: Explored for its potential in treating metabolic syndrome and improving skin quality.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-protective properties.
Wirkmechanismus
Carcinine Hydrochloride exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges ROS and reduces lipid peroxidation, protecting cells from oxidative damage.
Anti-Glycation: Reduces non-enzymatic glycation of proteins, maintaining their native structure and function.
Histamine Receptor Antagonism: Selectively antagonizes histamine H3 receptors, modulating neurotransmitter release and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- Carnosine
- N-acetylcarnosine
- Histamine derivatives
Carcinine Hydrochloride stands out due to its enhanced stability, better skin penetration, and stronger metal ion chelation capabilities, making it a unique and valuable compound in various fields.
Eigenschaften
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFANGKSJPRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 |
Source


|
| Record name | Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57022-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321891.png)
![tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321898.png)
![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)
![tert-Butyl 2{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321906.png)
